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Compound of Interest

Compound Name: 5-Hydroxy Rosiglitazone

CAS No.: 257883-22-0

Cat. No.: B021103 Get Quote

Executive Summary
This technical guide details the spectroscopic identification and characterization of 5-Hydroxy
Rosiglitazone, a primary Phase I metabolite of the antidiabetic drug Rosiglitazone (Avandia).

This metabolite is formed primarily via hepatic oxidation mediated by CYP2C8, making it a

critical biomarker for assessing CYP2C8 activity and drug-drug interactions (DDIs).

The following data integrates Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic

Resonance (NMR) profiles to provide a definitive reference for analytical validation.

Chemical Identity & Structural Properties[1][2][3][4]
5-Hydroxy Rosiglitazone is characterized by the addition of a hydroxyl group to the pyridine

ring of the parent molecule. This structural modification significantly alters the polarity and

fragmentation pattern compared to Rosiglitazone.
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Parameter Data

Common Name 5-Hydroxy Rosiglitazone (Metabolite M-III)

IUPAC Name

5-[[4-[2-[(5-hydroxy-2-

pyridinyl)methylamino]ethoxy]phenyl]methyl]-2,4

-thiazolidinedione

CAS Number 257883-22-0

Molecular Formula C₁₈H₁₉N₃O₄S

Molecular Weight 373.43 g/mol

Parent Compound Rosiglitazone (MW 357.43)

Metabolic Enzyme CYP2C8 (Major), CYP2C9 (Minor)

Mass Spectrometry (LC-MS/MS) Profiling[5]
Mass spectrometry is the primary method for quantifying 5-Hydroxy Rosiglitazone in

biological matrices (plasma, urine). The ionization is typically performed in Positive

Electrospray Ionization (ESI+) mode due to the basic nitrogen on the pyridine ring.

Fragmentation Mechanism
The fragmentation logic follows the cleavage of the ether linker and the amine bond.

Precursor Ion: The protonated molecular ion

is observed at m/z 374.1.

Diagnostic Product Ion: The most abundant and specific fragment appears at m/z 151.1. This

corresponds to the 5-hydroxy-N-methyl-2-pyridyl cation.

Comparison: In the parent Rosiglitazone, this fragment appears at m/z 135.[1]1. The shift of

+16 Da (135 → 151) confirms the hydroxylation occurred on the pyridine ring, not the

thiazolidinedione tail.

MRM Transitions Table
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For quantitative bioanalysis (LC-MS/MS), the following Multiple Reaction Monitoring (MRM)

transitions are standard:

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Structural
Assignment

5-OH

Rosiglitazone
374.1 151.1 ~25-30

Pyridine Ring

Fragment

(Quantifier)

5-OH

Rosiglitazone
374.1 133.1 ~40

Loss of H₂O from

Pyridine

Fragment

Rosiglitazone

(Parent)
358.1 135.1 ~25

Unmodified

Pyridine Ring

Fragmentation Pathway Diagram
The following diagram illustrates the cleavage points leading to the diagnostic ions.

5-OH Rosiglitazone
[M+H]+ m/z 374.1

Diagnostic Ion
(5-OH-Pyridyl-N-Me)

m/z 151.1

C-N Bond Cleavage
(Collision Induced Dissociation)

Thiazolidinedione Tail
(Neutral Loss)

Neutral Loss
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Figure 1: MS/MS fragmentation pathway showing the generation of the diagnostic m/z 151.1

ion.

NMR Spectroscopy Data
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Nuclear Magnetic Resonance (NMR) provides the structural proof of regio-selectivity. The

hydroxylation at the C-5 position of the pyridine ring destroys the symmetry of the unsubstituted

pyridine protons found in Rosiglitazone.

Diagnostic 1H NMR Signals
The key difference between Rosiglitazone and its 5-Hydroxy metabolite lies in the aromatic

region (6.5 – 8.5 ppm).

Rosiglitazone (Parent): The pyridine ring protons (H3, H4, H5, H6) appear as a set of

multiplets. H6 (adjacent to Nitrogen) is typically the most deshielded (~8.1 ppm).

5-Hydroxy Rosiglitazone: The substitution pattern changes to a 2,5-disubstituted pyridine.

H-6 (Pyridine): Appears as a sharp singlet (s) or doublet with small coupling constant (J ~

0.5-1 Hz) around 7.8 – 8.0 ppm. It is deshielded by the nitrogen but shielded slightly by the

ortho-hydroxyl group compared to the parent.

H-3 & H-4 (Pyridine): These protons show an AB system or distinct doublets. H-3 (meta to

OH) appears upfield (~6.6 ppm), while H-4 (ortho to OH) is around 7.2 ppm.

Thiazolidinedione (TZD) Ring: The methylene protons (CH2) at the C-5 position of the

TZD ring remain largely unchanged, appearing as a doublet of doublets (dd) around 3.0 –

3.4 ppm and 4.3 – 4.5 ppm (CH).

Comparative Shift Table (1H NMR in DMSO-d6)
Proton Assignment

Rosiglitazone (δ
ppm)

5-OH Rosiglitazone
(δ ppm)

Multiplicity

Pyridine H-6 ~8.10 7.92 s (or d, J<1Hz)

Pyridine H-4 ~7.50 7.15 d / dd

Pyridine H-3 ~6.60 6.55 d

Phenyl (Central) 7.15 (d), 6.85 (d) 7.15 (d), 6.85 (d) Unchanged

N-Methyl 3.05 3.02 s

TZD -CH- 4.85 4.85 dd
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Note: Chemical shifts are approximate and solvent-dependent (typically DMSO-d6 or CD3OD).

Metabolic Context & Biosynthesis
Understanding the formation of 5-Hydroxy Rosiglitazone is essential for interpreting

pharmacokinetic data. It is formed via the oxidative attack of CYP2C8 on the electron-deficient

pyridine ring.

Metabolic Pathway Diagram
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Figure 2: CYP2C8-mediated biotransformation of Rosiglitazone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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